molecular formula C11H11N3O2 B1437728 N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1092460-54-2

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B1437728
M. Wt: 217.22 g/mol
InChI Key: SUUBDUCAIJTTIK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, also known as DMXAA, is a synthetic compound that has been the subject of scientific research due to its potential as an antitumor agent. DMXAA was first synthesized in 1998 by chemists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmacological Activity and Synthetic Applications

  • Regioselectivity in Synthetic Chemistry : The regioselectivity of N-alkylation reactions involving 4-oxoquinoline derivatives, such as N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, has been investigated to understand its synthetic versatility. Density Functional Theory (DFT) methods have been employed to explore acid/base behavior and reaction paths, highlighting its importance in medicinal chemistry due to its pharmacological activities (Batalha et al., 2019).
  • Biological Activity Prediction and Synthesis : The synthesis and computer prediction of biological activity for various 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides have been conducted, revealing potential antineurotic activities. These findings are particularly relevant for treatments targeting male reproductive and erectile dysfunction, demonstrating the compound's potential in developing new therapeutic agents (Danylchenko et al., 2016).
  • Antitumor and Anticonvulsant Activities : Studies have shown the synthesis and evaluation of derivatives for their antitumor and anticonvulsant activities. Notably, compounds with modifications in the quinazoline structure have demonstrated significant biological activities, including growth delays in tumor models and superior anticonvulsant activities compared to reference drugs, emphasizing the compound's therapeutic potential (Bu et al., 2001).

properties

IUPAC Name

N,N-dimethyl-4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUBDUCAIJTTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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